molecular formula C13H13FN2O2 B2382276 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2034245-47-9

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B2382276
CAS No.: 2034245-47-9
M. Wt: 248.257
InChI Key: SJACTBKFXQTTLQ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a fluorinated acetamide derivative featuring a 4-fluorophenyl group and a 5-methyl-1,2-oxazole moiety. The fluorophenyl group enhances metabolic stability and bioavailability, while the oxazole ring contributes to hydrogen bonding and π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-11(8-16-18-9)7-15-13(17)6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJACTBKFXQTTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 5-methylisoxazole-4-carboxaldehyde under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylisoxazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Oxazole Motifs

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or functional groups:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Potential Applications Evidence ID
Target: 2-(4-Fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide C₁₃H₁₃FN₂O₂ 248.25 (calc.) Reference compound Not explicitly stated N/A
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide C₁₈H₁₇ClFN₃O₃ 377.80 Oxadiazolidinone core; Cl substituent Pesticidal/antimicrobial activity
N-Isopropyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide C₉H₁₄N₂O₂ 182.22 Isopropyl group instead of fluorophenyl Intermediate in drug synthesis
2-((4-Fluorophenyl)thio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide C₁₆H₁₄FN₅O₃S 387.37 Thioether linkage; oxadiazole core Unknown (structural study)
2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₉H₁₅FN₄O₄S 422.41 Thienopyrimidinone core; additional dioxo groups Not explicitly stated

Key Observations

Thioether linkages (e.g., ) may enhance lipophilicity compared to the target compound’s acetamide group.

Substituent Effects :

  • Chlorophenyl derivatives (e.g., ) exhibit reduced metabolic stability compared to fluorophenyl analogs due to differences in electronegativity and steric effects.
  • The isopropyl group in reduces aromatic interactions, limiting applications in target-specific drug design.

Biological Activity :

  • Sulfonamide analogs (e.g., ) with antimicrobial activity highlight the importance of sulfonamide groups, which are absent in the target compound.
  • The oxadiazole-thiadiazole hybrid in may offer dual hydrogen-bonding capacity, unlike the simpler oxazole in the target molecule.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound (Oxadiazolidinone) (Isopropyl) (Oxadiazole-Thioether)
LogP (Predicted) 2.1 3.5 1.8 2.9
Hydrogen Bond Acceptors 4 5 3 6
Rotatable Bonds 5 7 3 8
Topological PSA (Ų) 64.7 78.3 55.1 99.4
  • The target compound’s moderate LogP (2.1) suggests balanced lipophilicity for membrane permeability, whereas ’s higher LogP (3.5) may limit aqueous solubility.

Biological Activity

The compound 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12FN3O\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{O}

This compound features a fluorinated phenyl group and an oxazole moiety, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of compounds containing oxazole rings demonstrate significant antibacterial and antifungal properties. For instance, related compounds have been tested against various strains of bacteria and fungi, showing minimum inhibitory concentration (MIC) values in the low micromolar range .
  • Anticancer Properties : Preliminary investigations into the anticancer potential of oxazole derivatives suggest that they may inhibit tumor cell proliferation. For example, analogs similar to this compound have been evaluated in cell-based assays against melanoma cells, indicating potential for further development in cancer therapeutics .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial growth and survival, such as DNA gyrase and topoisomerases.
  • Modulation of Cellular Signaling Pathways : The presence of the oxazole ring may allow for interaction with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

A study focusing on the antimicrobial properties of various oxazole derivatives reported that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 0.0048 mg/mL to 0.0195 mg/mL against strains like E. coli and Bacillus mycoides .

Anticancer Activity

In vitro studies utilizing B16F10 melanoma cells demonstrated that certain analogs could significantly reduce melanin production, indicating potential applications in skin cancer treatment. The compounds were evaluated for cytotoxicity at various concentrations, with some showing no adverse effects at low doses (≤20 µM) .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli0.0048 mg/mL
AntifungalC. albicans0.0098 mg/mL
AnticancerB16F10 melanoma cellsIC50 not specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols, starting with the coupling of 4-fluorophenylacetic acid derivatives with 5-methyl-1,2-oxazole-4-methanamine. Key steps include:

  • Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen atmosphere to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical parameters : Temperature (0–5°C for coupling to prevent racemization), solvent polarity, and stoichiometric ratios of reagents .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~7.2 ppm for the fluorophenyl group) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 289.1) and isotopic patterns consistent with fluorine .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-F stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. inactive results)?

  • Approach :

  • Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and ensure consistent cell lines/microbial strains .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., chlorine vs. fluorine substitution) to isolate electronic or steric effects influencing activity .
  • Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Experimental design :

  • Kinetic assays : Use fluorescence-based or calorimetric methods (ITC) to measure binding affinity (KdK_d) and inhibition constants (KiK_i) .
  • Docking studies : Perform molecular modeling (AutoDock Vina) with crystallographic data of target enzymes (e.g., COX-2 or kinase domains) to predict binding modes .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., alanine scanning) to identify critical residues for interaction .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while retaining activity .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve plasma half-life .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to generate salts or cocrystals with enhanced dissolution rates .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Tools :

  • Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test) to identify significant differences (p<0.05p < 0.05) .
  • Hill slope analysis : Assess cooperativity in target binding (slope >1 suggests positive cooperativity) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

  • Troubleshooting :

  • Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted starting materials or oxidation products) .
  • Dynamic NMR : Variable-temperature 1H^1H NMR to resolve overlapping peaks caused by rotameric equilibria .
  • Isotopic labeling : Synthesize 19F^{19}F- or 13C^{13}C-labeled analogs to confirm assignments in complex spectra .

Cross-Disciplinary Applications

Q. What role does the 5-methyl-1,2-oxazole moiety play in modulating the compound’s pharmacokinetic properties?

  • Key insights :

  • Metabolic resistance : The oxazole ring’s rigidity reduces susceptibility to cytochrome P450-mediated oxidation compared to phenyl groups .
  • Passive diffusion : LogP calculations (e.g., ChemAxon) indicate balanced hydrophobicity (~2.1), favoring blood-brain barrier penetration in neurostudies .

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